molecular formula C53H99N15O12 B593322 Pktpkkakkl CAS No. 164669-07-2

Pktpkkakkl

Cat. No.: B593322
CAS No.: 164669-07-2
M. Wt: 1138.5
InChI Key: ZSZMVAFYNVHXHA-BJSZDZKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pktpkkakkl is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

    Resin Loading: The first amino acid (Leucine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (Lysine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows the same principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: Pktpkkakkl primarily undergoes phosphorylation, a type of substitution reaction where a phosphate group is added to the peptide by CDK5. This reaction is crucial for the peptide’s role as a substrate in kinase assays .

Common Reagents and Conditions:

Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using mass spectrometry or HPLC .

Mechanism of Action

Pktpkkakkl exerts its effects by acting as a substrate for CDK5. The mechanism involves the binding of this compound to the active site of CDK5, where it undergoes phosphorylation. This phosphorylation event is crucial for the regulation of various cellular processes, including cell cycle progression and neuronal signaling .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Pktpkkakkl is unique due to its specific sequence derived from histone H1 and its high affinity for CDK5. Similar compounds include other synthetic peptides designed as substrates for kinases, such as:

This compound stands out due to its optimized sequence for high-affinity binding to CDK5, making it a valuable tool in kinase research .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H99N15O12/c1-32(2)31-41(53(79)80)66-49(75)38(19-7-12-26-56)64-47(73)37(18-6-11-25-55)61-44(70)33(3)60-46(72)36(17-5-10-24-54)63-48(74)39(20-8-13-27-57)65-51(77)42-23-16-30-68(42)52(78)43(34(4)69)67-50(76)40(21-9-14-28-58)62-45(71)35-22-15-29-59-35/h32-43,59,69H,5-31,54-58H2,1-4H3,(H,60,72)(H,61,70)(H,62,71)(H,63,74)(H,64,73)(H,65,77)(H,66,75)(H,67,76)(H,79,80)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZMVAFYNVHXHA-BJSZDZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H99N15O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1138.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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